Oleonitrile: A Technical Guide for Researchers
Oleonitrile: A Technical Guide for Researchers
CAS Number: 112-91-4
This technical guide provides an in-depth overview of Oleonitrile, a long-chain fatty nitrile with potential applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
Oleonitrile, also known as (Z)-9-Octadecenenitrile, is the nitrile derivative of oleic acid. It is a colorless to pale yellow liquid with a lipophilic character, rendering it insoluble in water but soluble in organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112-91-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₃₃N | [1][2][3][4][5] |
| Molecular Weight | 263.47 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 330-335 °C | |
| Melting Point | -1 °C | |
| Density | 0.842 g/cm³ | |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
| Synonyms | (Z)-9-Octadecenenitrile, Oleic acid nitrile, Oleyl nitrile | [5] |
Synthesis of Oleonitrile
A common method for the synthesis of Oleonitrile is through the reaction of oleic acid with ammonia in the presence of a catalyst. A detailed experimental protocol based on this approach is described below.
Experimental Protocol: Catalytic Ammoxidation of Oleic Acid
This protocol outlines a laboratory-scale synthesis of Oleonitrile from oleic acid.
Materials:
-
Oleic acid
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Ammonia gas
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Cobalt (II) acetate tetrahydrate (or another suitable cobalt salt)
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Three-necked round-bottom flask
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Mechanical stirrer
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Thermometer
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Gas inlet tube
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Reflux condenser
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Heating mantle
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Distillation apparatus
Procedure:
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Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 500 parts of oleic acid and 7.4 parts of cobalt acetate.
-
Heat the mixture to 200°C with stirring. Acetic acid will distill out of the reaction mixture.
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Reaction: Cool the mixture slightly and begin bubbling ammonia gas through the mixture via a gas inlet tube at a rate of approximately seventeen parts per hour.
-
Increase the temperature of the reaction mixture to 260-270°C and maintain this temperature for 6 hours with continuous stirring and ammonia flow.
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Work-up and Purification: After the reaction is complete, discontinue the ammonia flow and heating.
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The crude Oleonitrile can be purified by vacuum distillation at 170-190°C and a pressure of 4 mm Hg. The resulting product should be a water-white liquid.
Logical Flow of Oleonitrile Synthesis:
Analytical Methods
The analysis of Oleonitrile can be performed using standard chromatographic techniques.
Experimental Protocol: Gas Chromatography (GC) Analysis
Instrumentation:
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Gas chromatograph equipped with a flame ionization detector (FID).
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Capillary column suitable for fatty acid analysis (e.g., a nitroterephthalic acid modified polyethylene glycol (PEG) column).
Sample Preparation:
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Dissolve a known amount of Oleonitrile in an appropriate solvent (e.g., hexane or isopropanol) to a concentration suitable for GC analysis.
GC Conditions:
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Injector Temperature: 250°C
-
Detector Temperature: 300°C
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Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
Data Analysis:
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The retention time of the Oleonitrile peak is used for identification by comparison with a standard.
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The peak area is used for quantification against a calibration curve prepared from standards of known concentrations.
Biological Activity and Potential Signaling Pathways
Specific biological activities and signaling pathways for Oleonitrile are not extensively documented in publicly available literature. However, insights can be drawn from related molecules such as oleic acid and other nitriles.
From Oleic Acid: Oleic acid, the precursor to Oleonitrile, is known to have various biological effects, including impacts on cell proliferation and signaling pathways. For instance, oleic acid has been shown to reduce autophagy and induce apoptosis in hepatocellular carcinoma cell lines, potentially through the modulation of the ERK signaling pathway.[6]
From Nitriles: The nitrile group is present in numerous approved pharmaceutical agents and is recognized for its role in enhancing binding affinity and improving pharmacokinetic profiles.[7][8][9] In some cases, the nitrile group can act as a covalent inhibitor by reacting with cysteine or serine residues in enzyme active sites.[7]
Hypothetical Signaling Pathway Involvement: Based on the known activities of its precursor and the chemical nature of the nitrile group, Oleonitrile could potentially interact with pathways involved in cell growth, apoptosis, and inflammation. A hypothetical pathway is depicted below, illustrating a potential mechanism where Oleonitrile could modulate a kinase cascade, leading to a cellular response. This is a speculative model and requires experimental validation.
Conclusion
Oleonitrile is a readily synthesizable long-chain fatty nitrile with well-defined chemical and physical properties. While its specific biological functions are an area for further investigation, its structural relationship to oleic acid and the known pharmacological importance of the nitrile moiety suggest it as a compound of interest for further research, particularly in the fields of drug discovery and material science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the potential of this molecule.
References
- 1. CAS 112-91-4: oleonitrile | CymitQuimica [cymitquimica.com]
- 2. Buy Oleonitrile | 112-91-4 [smolecule.com]
- 3. US2493637A - Process for the preparation of aliphatic nitriles - Google Patents [patents.google.com]
- 4. Cas 112-91-4,oleonitrile | lookchem [lookchem.com]
- 5. (Z)-9-Octadecenenitrile | C18H33N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
